molecular formula C30H23I5N2O8 B13431761 (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid

(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid

Cat. No.: B13431761
M. Wt: 1174.0 g/mol
InChI Key: ADZDHAOUGLSHTD-ZEQRLZLVSA-N
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Description

(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, phenoxy group attachment, and amino acid coupling. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions may target the iodine atoms, potentially converting them to less reactive forms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with fewer iodine atoms.

    Substitution: Compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple iodine atoms make it useful for radiolabeling studies.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential tool for studying protein-ligand interactions.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action for (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple iodine atoms and phenoxy groups enable it to form strong interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine: A hormone with multiple iodine atoms, similar in structure but with different biological functions.

    Triiodothyronine: Another iodine-containing hormone with distinct physiological roles.

Uniqueness

What sets (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid apart is its complex structure, which combines multiple iodine atoms and phenoxy groups in a single molecule

Properties

Molecular Formula

C30H23I5N2O8

Molecular Weight

1174.0 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C30H23I5N2O8/c31-18-11-15(45-28-21(34)5-13(6-22(28)35)8-24(37)30(42)43)10-17(26(18)39)16-9-14(1-2-25(16)38)44-27-19(32)3-12(4-20(27)33)7-23(36)29(40)41/h1-6,9-11,23-24,38-39H,7-8,36-37H2,(H,40,41)(H,42,43)/t23-,24-/m0/s1

InChI Key

ADZDHAOUGLSHTD-ZEQRLZLVSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O)O

Origin of Product

United States

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